Cas no 98968-68-4 (2-Amino-4-chloro-3-methylbenzoic Acid)
2-Amino-4-chloro-3-methylbenzoic Acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-4-chloro-3-methylbenzoic Acid
- 2-?Amino-?4-?chloro-?3-?methylbenzoic acid
- 2-amino-4-chloro-3-methyl-benzoic acid
- UJRYLIKAXUSWFS-UHFFFAOYSA-N
- MFCD01925304
- YDA96868
- 2-amino-4-chloro-3-methylbenzoicacid
- Oprea1_471886
- 98968-68-4
- Benzoic acid, 2-amino-4-chloro-3-methyl-
- AS-47876
- F16600
- CS-0132960
- AE-646/12709136
- FT-0696786
- Z104343432
- SCHEMBL951353
- AKOS001147510
- DTXSID801287534
- EN300-53633
- DA-28956
-
- MDL: MFCD01925304
- Inchi: 1S/C8H8ClNO2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3H,10H2,1H3,(H,11,12)
- InChI Key: UJRYLIKAXUSWFS-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C(=O)O)C(=C1C)N
Computed Properties
- Exact Mass: 185.0243562g/mol
- Monoisotopic Mass: 185.0243562g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 63.3Ų
2-Amino-4-chloro-3-methylbenzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A603290-250mg |
2-Amino-4-chloro-3-methylbenzoic Acid |
98968-68-4 | 250mg |
$ 207.00 | 2023-04-19 | ||
| TRC | A603290-2.5g |
2-Amino-4-chloro-3-methylbenzoic Acid |
98968-68-4 | 2.5g |
$ 1800.00 | 2023-09-08 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A906482-1g |
2-amino-4-chloro-3-methylbenzoic acid |
98968-68-4 | 97% | 1g |
¥1,170.00 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A906482-250mg |
2-amino-4-chloro-3-methylbenzoic acid |
98968-68-4 | 97% | 250mg |
¥392.40 | 2022-09-02 | |
| Enamine | EN300-53633-0.05g |
2-amino-4-chloro-3-methylbenzoic acid |
98968-68-4 | 95.0% | 0.05g |
$19.0 | 2025-02-20 | |
| Enamine | EN300-53633-0.1g |
2-amino-4-chloro-3-methylbenzoic acid |
98968-68-4 | 95.0% | 0.1g |
$19.0 | 2025-02-20 | |
| Enamine | EN300-53633-0.25g |
2-amino-4-chloro-3-methylbenzoic acid |
98968-68-4 | 95.0% | 0.25g |
$23.0 | 2025-02-20 | |
| Enamine | EN300-53633-0.5g |
2-amino-4-chloro-3-methylbenzoic acid |
98968-68-4 | 95.0% | 0.5g |
$37.0 | 2025-02-20 | |
| Enamine | EN300-53633-1.0g |
2-amino-4-chloro-3-methylbenzoic acid |
98968-68-4 | 95.0% | 1.0g |
$47.0 | 2025-02-20 | |
| Enamine | EN300-53633-2.5g |
2-amino-4-chloro-3-methylbenzoic acid |
98968-68-4 | 95.0% | 2.5g |
$104.0 | 2025-02-20 |
2-Amino-4-chloro-3-methylbenzoic Acid Suppliers
2-Amino-4-chloro-3-methylbenzoic Acid Related Literature
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 2-Amino-4-chloro-3-methylbenzoic Acid
Comprehensive Analysis of 2-Amino-4-chloro-3-methylbenzoic Acid (CAS No. 98968-68-4): Properties, Applications, and Industry Trends
2-Amino-4-chloro-3-methylbenzoic Acid (CAS 98968-68-4) is a specialized organic intermediate with growing relevance in pharmaceutical and agrochemical research. This chlorinated benzoic acid derivative features a unique molecular structure combining an amino group and methyl substitution, making it valuable for synthesizing complex bioactive molecules. The compound's dual functional groups enable diverse chemical modifications, aligning with current industry demands for multifunctional building blocks in drug discovery.
Recent studies highlight the compound's role in developing targeted therapies, particularly in oncology research where chloro-substituted aromatics show promise as kinase inhibitors. The methyl group at the 3-position enhances metabolic stability—a key consideration in modern drug design principles. Analytical data reveals the compound's crystalline form has excellent solubility in polar aprotic solvents, facilitating its use in high-throughput synthesis platforms that dominate contemporary pharmaceutical R&D.
Environmental considerations surrounding chlorinated compounds have driven innovation in the production of 2-Amino-4-chloro-3-methylbenzoic Acid. Leading manufacturers now employ green chemistry approaches, including catalytic chlorination methods that minimize waste. These sustainable practices address growing ESG (Environmental, Social, and Governance) concerns in the chemical industry while maintaining the high purity (>98%) required for pharmaceutical-grade intermediates.
The compound's thermal stability (decomposition point >200°C) makes it suitable for high-temperature reactions, a property increasingly valuable in flow chemistry systems. Patent analysis shows rising applications in crop protection agents, where its chloro-methyl substitution pattern contributes to herbicidal activity. However, researchers emphasize the importance of structural optimization to balance efficacy with environmental safety—a trending topic in agrochemical innovation forums.
Quality control of CAS 98968-68-4 typically involves HPLC-UV analysis and residual solvent testing, reflecting industry shifts toward analytical method validation standards. The compound's UV-Vis spectrum shows characteristic absorption at 265 nm, useful for process monitoring in continuous manufacturing systems. These technical attributes position it as a versatile synthetic platform for developing small molecule therapeutics and specialty chemicals.
Market intelligence indicates growing demand for custom synthesis of this intermediate, particularly from contract research organizations (CROs) serving the biotech sector. The compound's scalable production potential aligns with industry needs for kilogram-scale intermediates in clinical trial material preparation. Regulatory documentation emphasizes proper handling as a fine chemical powder, with standard industrial hygiene measures sufficient for workplace safety.
Emerging research explores the compound's potential in material science applications, particularly as a precursor for functionalized polymers. Its aromatic amine moiety enables incorporation into conjugated systems for electronic materials—an area gaining attention in organic electronics development. This expansion beyond traditional uses demonstrates the molecular versatility of 2-Amino-4-chloro-3-methylbenzoic Acid in cutting-edge technologies.
Storage recommendations for 98968-68-4 typically suggest controlled ambient conditions in airtight containers, reflecting standard practices for amino-aromatic compounds. The material shows excellent shelf stability when protected from moisture and strong oxidizers, making it suitable for global supply chains. These practical characteristics support its increasing adoption in multinational research projects requiring reliable chemical sourcing.
Comparative studies with analogous benzoic acid derivatives reveal that the 3-methyl substitution in this compound reduces crystallization issues common in similar structures—a significant advantage in formulation development. This property, combined with its moderate acidity (pKa ~4.2), makes it particularly useful in salt formation strategies for API (Active Pharmaceutical Ingredient) development, addressing common solubility challenges in drug formulation.
Future perspectives suggest expanding applications of 2-Amino-4-chloro-3-methylbenzoic Acid in bioconjugation chemistry, leveraging its amino group for linker attachment in antibody-drug conjugates (ADCs). This aligns with the pharmaceutical industry's focus on targeted delivery systems, where functionalized aromatic cores serve as critical components. Such developments underscore the compound's evolving role in next-generation therapeutics and precision medicine initiatives.
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